molecular formula C13H14BrNO B13696835 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole

2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B13696835
M. Wt: 280.16 g/mol
InChI Key: DCIKAJCPCNPBTG-UHFFFAOYSA-N
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Description

2-(2-Bromobicyclo[420]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a series of steps, including Grignard reactions and cyclization, to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites .

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

2-(2-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H14BrNO/c1-13(2)7-16-12(15-13)10-6-9-8(10)4-3-5-11(9)14/h3-5,10H,6-7H2,1-2H3

InChI Key

DCIKAJCPCNPBTG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2CC3=C2C=CC=C3Br)C

Origin of Product

United States

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